molecular formula C20H20F2N2O4S B2751770 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 907974-65-6

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2751770
CAS No.: 907974-65-6
M. Wt: 422.45
InChI Key: OCJKBYOYROXEEE-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide typically involves the coupling of 4,6-difluorobenzo[d]thiazole with 3,4,5-triethoxybenzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in good yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O4S/c1-4-26-14-7-11(8-15(27-5-2)18(14)28-6-3)19(25)24-20-23-17-13(22)9-12(21)10-16(17)29-20/h7-10H,4-6H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJKBYOYROXEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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